N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

Descripción general

Descripción

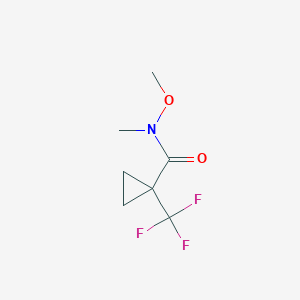

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxamide group The methoxy and methyl groups are attached to the nitrogen atom of the carboxamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide typically involves the reaction of a cyclopropane derivative with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropane ring. The resulting intermediate is then reacted with methoxyamine and methyl iodide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of protein kinase activity. Protein kinases are critical in regulating various cellular processes, including proliferation and apoptosis. The unique structure of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide allows it to interact with specific biological targets, which can lead to alterations in cellular behavior.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-2-(trifluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Lacks methoxy group; simpler structure |

| N-Ethyl-2-(trifluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Ethyl group instead of methoxy |

| N-Methoxy-N-methyl-2-(difluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Contains difluoromethyl instead of trifluoromethyl |

The trifluoromethyl group not only contributes to the compound's stability but also enhances its binding affinity to target proteins, suggesting a potential for therapeutic applications.

Cancer Research

This compound has been investigated for its role in cancer therapy. Studies have shown that it can inhibit specific protein kinases involved in tumor growth and metastasis. For instance, its interaction with mitogen-activated protein kinase kinase kinase 1 (MAP4K1) has been noted as a promising target for enhancing T-cell immunity against tumors .

In preclinical models, the compound demonstrated a capacity to enhance T-cell responses, suggesting that it could be used in combination with existing immunotherapies to improve patient outcomes .

Case Study: MAP4K1 Inhibition

A notable case study involving MAP4K1 inhibition demonstrated that compounds similar to this compound could significantly enhance T-cell immunity in tumor-bearing mice. The study highlighted that selective inhibition of MAP4K1 resulted in improved antitumor responses when combined with PD-L1 blockade therapies .

Mecanismo De Acción

The mechanism of action of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide: Similar structure but with a different position of the trifluoromethyl group.

N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Contains a benzamide group instead of a cyclopropane ring.

Uniqueness

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is unique due to the presence of the trifluoromethyl group on the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Actividad Biológica

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is an intriguing synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a cyclopropane ring, enhances its biological activity and reactivity, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 197.16 g/mol. The trifluoromethyl group is known to increase the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Research indicates that this compound exhibits notable biological activities, particularly as a modulator of protein kinase activity. Protein kinases play essential roles in various cellular processes, including proliferation and apoptosis. The interaction of this compound with specific biological targets can lead to significant alterations in cellular behavior, providing insights into its therapeutic potential.

Anti-Cancer Properties

Studies have evaluated the anti-cancer potential of this compound. It has shown promise as an anti-cancer agent by inducing apoptosis in various cancer cell lines. For instance, it has been reported to increase levels of reactive oxygen species (ROS) and activate caspases, which are critical for the apoptotic pathway .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound may possess anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines and mediators. This dual action makes it a valuable candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Methoxy-N-methylcyclopropanecarboxamide | Lacks trifluoromethyl group | Generally less potent due to reduced electron-withdrawing effects |

| N,N-Dimethyl-1-(trifluoromethyl)cyclopropanecarboxamide | Different amine substitution | May exhibit distinct pharmacological profiles |

| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | No methoxy or methyl substitution | Primarily used in synthetic applications rather than biological ones |

The presence of the trifluoromethyl group in this compound significantly enhances its biological activity compared to similar compounds, emphasizing its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study demonstrated that this compound could be synthesized using various methods, resulting in high yields and purity. The evaluation showed promising results in both in vitro and in vivo models for cancer treatment .

- Mechanistic Studies : Another research effort investigated the compound's mechanism of action at the molecular level, revealing its ability to inhibit specific kinases involved in cancer progression. This inhibition was linked to reduced tumor growth in animal models .

- Toxicity Assessment : Toxicological assessments indicated that this compound exhibited low toxicity levels in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

Propiedades

IUPAC Name |

N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-11(13-2)5(12)6(3-4-6)7(8,9)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGDPFJEXLFYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1(CC1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.